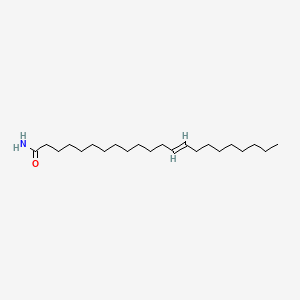

trans-13-Docosenamide

Description

Properties

Molecular Formula |

C22H43NO |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(E)-docos-13-enamide |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+ |

InChI Key |

UAUDZVJPLUQNMU-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)N |

Synonyms |

13-docosenamide erucamide erucilamide erucyl amide |

Origin of Product |

United States |

Research on Natural Occurrence and Biosynthesis of Docosenamides

Identification and Isolation Methodologies from Biological Sources

The identification and isolation of docosenamides from natural sources involve a range of sophisticated analytical techniques. These methods are crucial for verifying the presence of these compounds in complex biological matrices and for obtaining pure samples for further study.

Fungi are a rich source of bioactive secondary metabolites. nih.govfrontiersin.org In a notable study, researchers isolated and identified (Z)-13-docosenamide, also known as erucamide (B86657), from the filamentous fungus Penicillium chrysogenum. nih.govfrontiersin.orgnih.gov The process began with the isolation of 25 filamentous fungi from soil samples, followed by an assessment of the antimicrobial efficiency of their secondary metabolites. nih.govfrontiersin.org The extracellular extract of P. chrysogenum Pc was selected due to its high bioactivity. nih.govfrontiersin.orgnih.gov

Initial analysis of this extract using Gas Chromatography-Mass Spectrometry (GC-MS) revealed the presence of approximately 16 different compounds. nih.govfrontiersin.orgnih.gov To isolate the most bioactive component, a series of separation and purification techniques were employed, including flash chromatography, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). nih.govfrontiersin.orgnih.gov The structure of the purified compound was then elucidated using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), confirming its identity as (Z)-13-docosenamide. nih.govfrontiersin.orgnih.gov This compound demonstrated significant antimicrobial and cytotoxic activities. nih.govnih.gov

P. chrysogenum is a common fungus found in temperate and subtropical regions, often in indoor environments with damp conditions. wikipedia.org It is renowned as the source of the antibiotic penicillin. wikipedia.org The species is known to produce a variety of other secondary metabolites, including roquefortine C, meleagrin, and chrysogine. wikipedia.org

Table 1: Fungal Source of (Z)-13-Docosenamide

| Fungus | Identified Compound | Methodology |

|---|

Phytochemical screening of plant extracts is a common strategy for discovering new bioactive compounds. Standard methods for this screening involve chemical tests to detect various classes of compounds like alkaloids, flavonoids, steroids, and terpenoids. mdpi.comnih.govphytojournal.com These screenings are the initial step in identifying plants that may contain compounds of interest. phytojournal.com

General phytochemical screening procedures involve extracting plant material with solvents like methanol (B129727) and then subjecting the extracts to a battery of chemical tests. mdpi.comphytojournal.com For instance, the presence of terpenoids can be indicated by the formation of a red-brown color when the extract is treated with chloroform (B151607) and concentrated sulfuric acid. mdpi.com GC-MS analysis is then often used to identify the specific volatile compounds within the extracts. mdpi.com

Table 2: Plant Source of (Z)-13-Docosenamide

| Plant Species | Part of Plant | Identified Compound |

|---|

Docosenamides are also found endogenously in mammals. 13-Docosenamide was first identified in the cerebrospinal fluid (CSF) of sleep-deprived cats. caymanchem.com Subsequent research has also detected its presence in the cerebrospinal fluid of both rats and humans. caymanchem.com Fatty acid amides, as a class of compounds, are known to accumulate in the CSF in response to physiological stimuli such as sleep deprivation. researchgate.net

The analysis of mammalian fluids like CSF is critical for understanding the physiological roles of these endogenous compounds. nih.gov The protein and lipid composition of CSF is complex and dynamic, suggesting it plays a role beyond just providing a cushion for the central nervous system. nih.gov The presence of docosenamide in this fluid points to its potential role as a signaling molecule within the nervous system. caymanchem.comresearchgate.net

Table 3: Endogenous Occurrence of 13-Docosenamide in Mammals

| Mammal | Fluid/Tissue | Compound |

|---|---|---|

| Cat | Cerebrospinal Fluid caymanchem.com | 13-Docosenamide caymanchem.com |

| Rat | Cerebrospinal Fluid caymanchem.com | 13-Docosenamide caymanchem.com |

| Human | Cerebrospinal Fluid caymanchem.com | 13-Docosenamide caymanchem.com |

Plant Extract Research: Comprehensive Phytochemical Screening

Investigation of Biosynthetic Pathways and Precursors

Understanding how docosenamides are synthesized in nature is key to potentially harnessing their production for various applications. Research has focused on the enzymatic routes from fatty acid precursors and the potential for microbial fermentation.

The biosynthesis of docosenamides is linked to the metabolism of very-long-chain monounsaturated fatty acids, specifically erucic acid (cis-13-docosenoic acid). atamankimya.comwikipedia.org Erucic acid is produced from oleic acid through a process of elongation. atamankimya.comwikipedia.org This elongation occurs in the endoplasmic reticulum and involves a fatty acid elongase enzyme complex. ispgr.innih.gov A key rate-limiting enzyme in this pathway is 3-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase 1 (FAE1), which catalyzes the initial condensation step. ispgr.in

The general pathway starts with the synthesis of oleic acid (C18:1) in the plastids of plant cells. nih.govfrontiersin.org This oleic acid is then exported to the cytosol and activated to oleoyl-coenzyme A (CoA). nih.gov The oleoyl-CoA is then elongated in a series of steps, adding two-carbon units from malonyl-CoA, to form eicosenoic acid (C20:1) and subsequently erucic acid (C22:1). nih.govfrontiersin.org 13-Docosenamide is the amide of this docosenoic acid (erucic acid). caymanchem.com The direct enzymatic conversion of erucic acid to erucamide in these organisms is a subject of ongoing research.

Table 4: Key Enzymes and Precursors in Erucic Acid Biosynthesis

| Precursor | Intermediate | Product | Key Enzyme |

|---|

Microbial fermentation presents a promising avenue for the production of docosenamides. Research has shown that the bacterium Bacillus megaterium L2 has the potential to produce erucamide. mdpi.com Bacillus megaterium is a well-known bacterium used in various industrial applications and is recognized for its ability to produce a range of metabolites. nih.gov

A study focused on optimizing the fermentation conditions to enhance erucamide production by Bacillus megaterium L2. mdpi.com By adding various accelerants, the researchers were able to significantly increase the yield of erucamide. mdpi.com The optimized conditions included the addition of Tween 80, Ca2+, colza oil, and chloroform to the fermentation medium. mdpi.com Under these optimized conditions, the erucamide content reached 1.778 mg/L, a substantial increase compared to the baseline production. mdpi.com The study suggested that these accelerants work by altering the cell membrane permeability of the bacterium, which in turn enhances the production and/or secretion of erucamide. mdpi.com This research provides a theoretical basis for the industrial fermentation of erucamide using microbial systems. mdpi.com

Table 5: Optimization of Erucamide Fermentation in Bacillus megaterium L2

| Accelerant | Optimal Concentration | Resulting Erucamide Content |

|---|---|---|

| Tween 80 | 0.3% mdpi.com | 1.778 mg/L (in combination with other accelerants) mdpi.com |

| Ca2+ | 0.004% mdpi.com | 1.778 mg/L (in combination with other accelerants) mdpi.com |

| Colza oil | 0.04% mdpi.com | 1.778 mg/L (in combination with other accelerants) mdpi.com |

Environmental and Stress-Induced Bioproduction Studies (e.g., Bacterial Release in Response to Glucose)

The biosynthesis of fatty acid amides like trans-13-docosenamide is not static; it is often influenced by environmental cues and stress factors. Research indicates that various organisms modulate the production of these compounds in response to specific conditions, highlighting a dynamic role in ecological and host-pathogen interactions. Studies have particularly illuminated the release of docosenamides by microorganisms under chemical stimuli and environmental stress.

Detailed Research Findings

Investigations into the extracellular biochemical activities of bacteria have revealed that the presence of glucose can induce the production of 13-docosenamide. nih.gov In a notable study, bacteria grown in a medium containing glucose were observed to produce a compound identified as 13-docosenamide (also known as erucamide). nih.gov Among various sugars tested, glucose was the most effective inducer. The study found that Escherichia coli produced the maximum amount of the compound when grown in the presence of 50 mM glucose. nih.gov The release of 13-docosenamide was found to closely follow the bacterial growth cycle, becoming significant from the fourth hour after inoculation. nih.gov This response is not limited to a single species; the research identified that twenty-seven different common bacteria, including pathogenic and non-pathogenic types, were capable of producing the compound under these conditions. nih.gov The production was quantified in micromolar amounts, and it is suggested that this release may be relevant in host-bacteria interactions, particularly in glucose-rich environments. nih.govresearchgate.net

Fungi have also been identified as producers of docosenamides, sometimes in response to environmental stressors. For instance, the fungus Serendipita indica was found to release (Z)-Docosenamide when subjected to arsenic stress. researchgate.net This suggests that, similar to bacteria, fungi may synthesize these fatty acid amides as part of a defense or adaptation mechanism to cope with toxic elements in their environment. Other research has successfully isolated (Z)-13-docosenamide from the fungus Penicillium chrysogenum, further establishing fungi as a natural source of this compound. nih.govfrontiersin.org

While specific studies on stress-induced production in plants are less direct, it is a well-established principle that environmental factors significantly impact the synthesis of plant secondary metabolites. d-nb.info Factors such as temperature, light intensity, carbon dioxide levels, and drought are known to alter the biochemical pathways in plants, which could potentially include the biosynthesis of fatty acid amides. d-nb.info

The following table summarizes key research findings on the stress-induced bioproduction of docosenamides.

Interactive Data Table: Environmental and Stress-Induced Docosenamide Production

| Organism | Compound Identified | Stressor/Environmental Condition | Key Findings | Reference(s) |

| Escherichia coli (and 26 other bacterial species) | 13-Docosenamide | 50 mM Glucose | Glucose induces the production and release of the compound, with output correlating with bacterial growth. | nih.gov |

| Serendipita indica (Fungus) | Docosenamide (Z) | Arsenic (As) Stress | The fungus releases the compound when exposed to arsenic, suggesting a role in stress response. | researchgate.net |

| Penicillium chrysogenum (Fungus) | (Z)-13-Docosenamide | Not specified (Natural Product) | Isolated as a bioactive secondary metabolite from the fungus. | nih.govfrontiersin.org |

Advanced Synthetic Methodologies and Chemical Modifications for Research

Chemosynthetic Approaches for Docosenamide Production in Research Scale

The laboratory-scale synthesis of trans-13-docosenamide primarily revolves around the amidation of its corresponding fatty acid, erucic acid. These methods are continuously refined to enhance yield, purity, and economic viability.

Ammonolysis Reactions of Fatty Acid Derivatives

Traditional synthesis of docosenamide involves the direct ammonolysis of erucic acid or its triglyceride form at elevated temperatures and pressures. nih.govresearchgate.net A common method involves reacting erucic acid with anhydrous ammonia (B1221849) at approximately 200°C and pressures ranging from 345 to 690 kPa. nih.govresearchgate.net An alternative and more economically viable approach utilizes urea (B33335) as the ammonia source, allowing the reaction to proceed at atmospheric pressure, albeit at a high temperature of around 190°C. nih.gov This method circumvents the need for high-pressure reactors, making it more accessible for research-scale production. nih.gov

Further variations in the ammonolysis reaction include the use of different starting materials derived from erucic acid, such as its methyl ester, acyl chloride, or anhydride, each offering distinct advantages and challenges in terms of reactivity and byproduct formation. researchgate.net Another approach is the amine-ester interchange, a solvent-free method that involves reacting erucic acid with an amine like stearyl amine under vacuum at temperatures between 170–210°C.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include temperature, pressure, molar ratios of reactants, and the choice of catalysts.

In the urea-based synthesis, a molar ratio of 1:4 of erucic acid to urea has been identified as optimal. nih.gov The use of catalysts is also a significant factor. For instance, a catalyst system composed of phosphorus pentoxide (P₂O₅) and diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) at a 1:1 weight-to-weight ratio, used at a concentration of 3% by weight of erucic acid, has been shown to produce a maximum yield of 92% pure erucamide (B86657) at 190°C. nih.gov While other catalysts like titanium-iso-propoxide and phosphorus pentoxide have been explored, they were found to be less economical. nih.gov

In high-pressure ammonia-based synthesis, the addition of catalysts such as sodium phosphate (Na₃PO₄·12H₂O) and lithium hydroxide (B78521) (LiOH) can significantly improve the conversion rate, achieving 99.5% conversion and reducing the acid value. Alkyltin catalysts, like butylchlorotin dihydroxide, have also been shown to enhance reaction efficiency and minimize the formation of nitrile byproducts.

The following table summarizes the optimized conditions for different chemosynthetic approaches:

| Method | Reactants | Temperature (°C) | Pressure | Catalyst | Key Findings | Yield/Purity |

| Urea-based Ammonolysis | Erucic acid, Urea | 190 | Atmospheric | P₂O₅ with (NH₄)₂HPO₄ | Economical, avoids high pressure | 92% yield of pure erucamide nih.gov |

| High-Pressure Ammonolysis | Erucic acid, Ammonia | 168-170 | 345–690 kPa | Na₃PO₄·12H₂O, LiOH | High conversion rate | 99.5% conversion |

| Amine-Ester Interchange | Erucic acid, Stearyl amine | 170-210 | Vacuum | Metatitanic acid, silica (B1680970) gel, phosphomolybdic acid | Solvent-free, high purity | 96% pure |

Enzymatic Synthesis and Biocatalysis Research

Enzymatic methods for producing this compound present a "green" alternative to traditional chemical synthesis, offering high specificity and milder reaction conditions.

Lipase-Catalyzed Reaction Systems

Lipases, particularly from microbial sources, have been effectively used to catalyze the amidation of fatty acids. d-nb.info Candida antarctica lipase (B570770) B (CALB), often in its immobilized form as Novozym 435, is a prominent biocatalyst for this reaction. researchgate.netnih.gov The enzymatic synthesis of erucamide has been successfully demonstrated through the ammonolysis of erucic acid using urea as the nitrogen source in an organic solvent medium. nih.gov This approach is advantageous as it operates at atmospheric pressure and lower temperatures compared to conventional chemical methods. researchgate.netnih.gov

Process Development for Biotechnological Production

Research into the biotechnological production of this compound focuses on optimizing the enzymatic process for industrial scalability and efficiency. Key parameters that are manipulated include the choice of solvent, temperature, reactant molar ratios, and enzyme loading.

In a study using Novozym 435, optimal conditions were established to achieve 88.74% pure erucamide. nih.gov The reaction was carried out at 60°C with a 1:4 molar ratio of erucic acid to urea in tert-butyl alcohol as the organic solvent. researchgate.netnih.gov The catalyst loading was 3%, and the reaction reached completion after 48 hours with agitation at 250 rpm. researchgate.netnih.gov The immobilized enzyme also demonstrates good stability, retaining its activity for extended periods, which is a crucial factor for cost-effective industrial application. researchgate.net

Some microorganisms have also been identified as producers of 13-docosenamide. For instance, Bacillus safensis YKS2 has been shown to produce this compound. mdpi.com Additionally, various bacteria have been observed to release 13-docosenamide in response to glucose. nih.govebi.ac.uk The fungus Penicillium chrysogenum is another natural source from which (Z)-13-docosenamide has been isolated. frontiersin.orgnih.gov

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, researchers synthesize various derivatives and analogs. These modifications can involve altering the fatty acid chain or the amide headgroup to investigate how these changes affect the compound's biological or physical properties.

The synthesis of derivatives often involves standard organic chemistry reactions. For example, the amide group can be reduced to an amine or undergo substitution reactions. evitachem.com The double bond in the docosenamide chain can be oxidized to form epoxides or hydroxylated derivatives. evitachem.com

One example of derivatization is the synthesis of (Z)-N-[3-(dimethylamino)propyl]docos-13-enamide, also known as erucamidopropyl dimethylamine. This is typically achieved by reacting erucic acid with N,N-dimethyl-1,3-propanediamine, often using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. The resulting tertiary amine derivative exhibits different properties, such as enhanced surfactant performance, compared to the parent amide.

Modification of Double Bond Configuration (cis vs. trans) and Position

The geometry and location of the carbon-carbon double bond are critical determinants of a fatty amide's molecular shape and, consequently, its biological and physical properties.

The most well-known geometric isomer of this compound is its cis counterpart, erucamide ((Z)-13-docosenamide). nist.govcaymanchem.com The trans configuration results in a more linear, straight molecular shape, while the cis configuration introduces a distinct kink in the hydrocarbon chain. This structural difference significantly impacts intermolecular interactions and how the molecule fits into binding sites or arranges itself in matrices. While erucamide is often synthesized from the readily available erucic acid, the generation of the trans isomer can occur during industrial processing, such as the deodorization of oils at high temperatures. acs.org In nature, some microorganisms possess enzymatic systems capable of converting cis fatty acids into their trans isomers, a mechanism used to adapt cell membrane fluidity in response to environmental stressors. nih.gov

Beyond cis-trans isomerization at the C13 position, modifying the location of the double bond along the docosanamide (B136405) backbone is a key strategy for generating structural analogs. Research into the structure-activity relationships of related fatty acid amides has explored the synthesis of analogs where the double bond is shifted to different positions. google.com For a C22 amide, this could include placing a cis or trans double bond at various locations along the carbon chain to fine-tune its biological activity. google.com The ability to create and identify these positional isomers is underpinned by advanced analytical techniques, such as mass spectrometry coupled with methods like ozonolysis or ultraviolet photodissociation, which can precisely pinpoint double bond locations within a fatty acid chain. rsc.orgnih.gov

Table 1: Potential Geometric and Positional Isomers of Docosenamide

| Isomer Name/Description | Systematic Name | Double Bond Position | Configuration | Chain Length |

|---|---|---|---|---|

| This compound | (E)-Docos-13-enamide | C13-C14 | Trans (E) | C22 |

| cis-13-Docosenamide (Erucamide) | (Z)-Docos-13-enamide | C13-C14 | Cis (Z) | C22 |

| Positional Isomer Example 1 | (E/Z)-Docos-11-enamide | C11-C12 | Cis or Trans | C22 |

| Positional Isomer Example 2 | (E/Z)-Docos-15-enamide | C15-C16 | Cis or Trans | C22 |

Alterations in Carbon Chain Length for Analog Generation

Varying the length of the hydrocarbon chain is a fundamental approach in medicinal chemistry to generate homologous series of compounds for research. This strategy allows for the systematic investigation of how chain length influences a molecule's properties, such as lipophilicity, membrane interaction, and receptor affinity. researchgate.net The synthesis of fatty acid amide analogs with altered chain lengths is generally straightforward. A common laboratory method involves the conversion of a chosen fatty acid to a more reactive derivative, such as an acyl chloride, which is then reacted with ammonia or another amine to form the desired amide. mdpi.comjst.go.jp

By selecting fatty acids of different lengths, a library of analogs can be produced. For example, starting with stearic acid (C18), palmitic acid (C16), or arachidic acid (C20) would yield the corresponding saturated fatty amides. Similarly, using unsaturated fatty acids like oleic acid (C18:1) or linoleic acid (C18:2) allows for the generation of unsaturated analogs with shorter chains than docosenamide. A patent for erucamide analogs describes variations where the carbon chain can be shortened or lengthened by one to three carbon atoms, highlighting the scientific interest in these specific modifications. google.com The study of these analogs is essential for understanding the structural requirements for a desired biological effect and for optimizing the compound's profile. researchgate.net

Table 2: Comparison of this compound with Common Fatty Acid Amide Analogs

| Compound Name | Molecular Formula | Carbon Chain Length | Unsaturation |

|---|---|---|---|

| This compound | C22H43NO | 22 | Monounsaturated (22:1) |

| Oleamide (B13806) | C18H35NO | 18 | Monounsaturated (18:1) |

| Stearamide | C18H37NO | 18 | Saturated (18:0) |

| Palmitamide | C16H33NO | 16 | Saturated (16:0) |

| Arachidonamide | C20H31NO | 20 | Polyunsaturated (20:4) |

Sophisticated Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of trans-13-Docosenamide, enabling its isolation from other related lipids and matrix components. High-performance liquid chromatography and gas chromatography are the principal methods employed for this purpose.

HPLC and its higher-resolution counterpart, UPLC, are powerful techniques for the analysis of fatty acid amides like this compound, particularly when coupled with mass spectrometry. duq.edu These methods are adept at separating non-volatile compounds in complex biological or environmental samples. In a notable metabolomics study, UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF/MS) was used to analyze plasma samples. europeanreview.orgnih.gov This approach successfully identified this compound as one of several differential metabolites. europeanreview.orgnih.gov

For such analyses, a reversed-phase column (e.g., C18) is typically used. duq.edu The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid to improve ionization) and an organic solvent such as acetonitrile. nih.gov The use of UPLC provides enhanced resolution and sensitivity, which is crucial as fatty acid amides are often present at low nanomolar concentrations in biological systems. duq.edunih.govnih.gov

A study investigating biomarkers for psoriasis vulgaris employed a UPLC/Q-TOF MS method to create metabolic profiles from plasma. europeanreview.orgnih.gov After protein precipitation with acetonitrile, the samples were analyzed, revealing significantly higher levels of this compound in patients compared to healthy controls. europeanreview.orgnih.gov

Table 1: Representative UPLC Method Parameters for Fatty Acid Amide Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | europeanreview.orgnih.gov |

| Column | Reversed-phase C18 | duq.edu |

| Mobile Phase A | Ultrapure water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 350 µL/min | nih.gov |

| Column Temperature | 35°C | nih.gov |

| Injection Volume | 4-5 µL | europeanreview.orgnih.gov |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) | europeanreview.orgnih.gov |

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds, including this compound. rjptonline.org It has been widely applied to detect this compound in various matrices, from plant extracts to plastic additives and biological samples. nih.govresearchgate.netflinders.edu.au

In many studies, GC-MS analysis has successfully identified this compound as a phytoconstituent in plant extracts. For instance, it was identified in the methanolic seed extract of Paeonia emodi and in an extract from Phyllanthus niruri. rjptonline.orgnih.gov The typical GC-MS method involves injecting the sample extract into a heated port to volatilize the components, which are then separated on a capillary column (e.g., DB-5MS). researchgate.net The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the column's stationary phase. rjptonline.org

For analysis, an electron ionization source with a standard energy of 70 eV is commonly used to fragment the molecules. rjptonline.org The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," is then compared against a spectral library, such as the NIST library, for identification. mediresonline.orgmediresonline.org this compound has been identified in this manner in studies of plastic marine debris, veterinary preparations, and mango leaf essential oils. researchgate.netmediresonline.orgsciencebiology.org

Table 2: Typical GC-MS Operating Conditions for this compound Identification

| Parameter | Value/Description | Reference |

|---|---|---|

| GC System | Agilent 5890 or Thermo Scientific TSQ 8000 | rjptonline.orgresearchgate.net |

| Column | DB-5MS or similar non-polar capillary column | researchgate.net |

| Carrier Gas | Helium | rjptonline.org |

| Injector Temperature | 280-300°C | rjptonline.orgresearchgate.net |

| Oven Program | Example: 60°C ramped to 280°C at 10°C/min | rjptonline.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | rjptonline.orgmediresonline.org |

| Mass Analyzer | Quadrupole or Mass Selective Detector (MSD) | researchgate.net |

| Identification | Comparison with NIST mass spectral library | mediresonline.orgmediresonline.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity. These techniques probe the interactions of molecules with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. While specific ¹H-NMR and ¹³C-NMR data for this compound are not detailed in the provided search results, general principles for fatty amides apply. ¹H-NMR would reveal signals for the amide protons (N-H), the protons adjacent to the double bond (vinylic protons), the alpha-methylene protons next to the carbonyl group, the long aliphatic chain, and the terminal methyl group. The coupling constants between the vinylic protons would confirm the trans configuration of the double bond. ¹³C-NMR would show distinct signals for the carbonyl carbon, the two olefinic carbons of the double bond, and the various carbons of the alkyl chain. researcher.life

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound, FTIR would confirm the presence of the amide and alkene moieties. nih.gov Research on a methanolic seed extract of Paeonia emodi, which was found to be predominantly composed of docosenamides, utilized FTIR for functional group identification. nih.govebi.ac.uk The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3350 and ~3180 | N-H (Amide) | Stretching |

| ~2920 and ~2850 | C-H (Alkyl) | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1550 | N-H (Amide II) | Bending |

The band around 965 cm⁻¹ is particularly diagnostic for the trans configuration of the double bond. This technique was also used to analyze changes in the surface components of microplastics, where additives like this compound were identified. epa.gov

Advanced mass spectrometry techniques provide high mass accuracy and fragmentation data, enabling confident identification and structural characterization. Quadrupole time-of-flight (Q-TOF) MS, often coupled with LC (LC-QTOF-MS), offers high-resolution mass measurements, allowing for the determination of the elemental composition of the parent ion. jordilabs.com This high mass accuracy is a significant advantage for reliable identification. jordilabs.com One study used UPLC/Q-TOF MS to identify this compound in human plasma, demonstrating the technique's sensitivity and specificity in complex biological matrices. europeanreview.orgnih.gov

Tandem mass spectrometry (MS/MS), as part of an LC-MS/MS setup, involves selecting a specific parent ion, fragmenting it, and analyzing the resulting product ions. mdpi.com This provides an additional layer of structural information, which is crucial for distinguishing between isomers, such as cis- and this compound, which would have identical parent masses but potentially different fragmentation patterns. The development of LC-MS/MS methods is critical for the targeted lipidomics of primary fatty acid amides. duq.educore.ac.uk

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| cis-13-Docosenamide (Erucamide) |

| Stearamide |

| Stearic acid |

| Erucylamide |

| Palmitamide |

| Oleamide (B13806) |

| Linoleamide |

| Oleic acid |

| Arachidonic acid |

| N-linoleoyl taurine |

| Threonine |

| Leucine |

| Phenylalanine |

| Tryptophan |

| Uric acid |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. In the context of this compound, this analytical method can provide insights into its electronic transitions.

Molecules containing a carbonyl (C=O) group, such as amides, typically exhibit a weak absorption in the 270-300 nm region of the UV spectrum. masterorganicchemistry.com This absorption corresponds to an n→π* transition, where a non-bonding electron (n) is promoted to an anti-bonding π* orbital. While these transitions are generally less intense than π→π* transitions, their presence can be a key indicator in the structural elucidation of unknown compounds. masterorganicchemistry.com

Furthermore, UV-Vis spectrophotometry is a versatile tool used in various analytical procedures. For example, it can be employed to determine the concentration of a substance in a solution, as demonstrated in studies measuring protein concentration or the antioxidant activity of compounds through assays like the DPPH free radical scavenging method. frontiersin.orgnih.gov In such experiments, the absorbance of a solution is measured at a specific wavelength, and this value is used to calculate the concentration of the analyte. nih.gov

Advanced Biophysical and Microscopic Characterization

Differential Scanning Calorimetry (DSC) in Material Science Research

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. univr.itnumberanalytics.com DSC is widely used in materials science to study the thermal properties of substances, including melting points, glass transitions, and heats of fusion. numberanalytics.comresearchgate.net

In research involving fatty acid amides like this compound (an isomer of erucamide), DSC is a valuable tool. For example, a study on the recovery of (Z)-13-Docosenamide (erucamide) from industrial wastewater utilized DSC to characterize the recovered material. researchgate.net The technique can provide crucial information about the purity and thermal behavior of the compound, which is essential for its application in improving the properties of materials like polypropylene (B1209903). researchgate.net

DSC experiments involve heating a sample and a reference at a controlled rate and measuring the heat flow. numberanalytics.com The resulting thermogram plots heat flow against temperature, revealing endothermic and exothermic transitions. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point. The area under this peak corresponds to the enthalpy of fusion, a measure of the energy required to melt the substance.

The data obtained from DSC analysis is critical for understanding how additives like this compound will behave when incorporated into polymers, affecting properties such as crystallization and melting behavior. numberanalytics.com

Atomic Force Microscopy (AFM) for Surface Property Investigations

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanometer scale. nih.govmdpi.com It is particularly useful for studying the surface properties of materials, including topography, roughness, and mechanical properties like elasticity and adhesion. nih.govfrontiersin.org

In the context of this compound, AFM has been used to investigate the surface of polypropylene films containing (Z)-13-Docosenamide (erucamide) as a slip agent. researchgate.net The study found that an increase in the concentration of erucamide (B86657) led to the formation of isolated aggregates on the polymer surface, which in turn increased the contact angle and hydrophobicity of the material. researchgate.net

AFM operates by scanning a sharp tip attached to a cantilever over the sample surface. mdpi.com The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. This allows for the generation of a detailed topographical map of the surface. nih.gov

Beyond imaging, AFM can be used in a force spectroscopy mode to probe the mechanical properties of a surface. frontiersin.org By pressing the tip into the sample and then retracting it, a force-distance curve is generated. This curve provides information about the sample's elasticity (Young's modulus) and adhesive forces. mdpi.comfrontiersin.org Such data is invaluable for understanding how additives like this compound modify the surface characteristics of materials.

Transmission Electron Microscopy (TEM) for Cellular Ultrastructure Studies

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons transmitted through a specimen to form an image. TEM is capable of much higher resolution than light microscopy and is a crucial tool for visualizing the internal structure of cells and materials at the nanoscale.

While no studies were found that specifically used TEM to investigate the effects of this compound, research on its isomer, (Z)-13-docosenamide, demonstrates the utility of this technique. In one study, TEM was employed to observe the effects of (Z)-13-docosenamide on the ultrastructure of the bacterium Klebsiella pneumoniae and the fungus Penicillium aurantiogriseum. frontiersin.orgnih.gov The cells were treated with the compound, and then prepared for TEM by fixation and sectioning. frontiersin.orgnih.gov

The resulting electron micrographs can reveal detailed information about changes in cellular morphology, such as damage to the cell wall or membrane, and alterations to intracellular organelles. This provides direct visual evidence of the compound's mechanism of action at a subcellular level.

In-Silico Tools for Structural Verification and Data Analysis

In-silico tools, which encompass a wide range of computational methods, are increasingly used in chemical and biological research for structural verification, data analysis, and prediction of properties. These tools play a significant role in the study of compounds like this compound.

For structural verification, databases such as PubChem and ChemSpider provide comprehensive information about chemical compounds, including their structure, molecular formula, molecular weight, and various identifiers like IUPAC names and CAS registry numbers. nih.govchemspider.com For this compound, these databases confirm its molecular formula as C22H43NO and provide its computed molecular weight as approximately 337.6 g/mol . nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H43NO | PubChem |

| Molecular Weight | 337.6 g/mol | PubChem |

| IUPAC Name | (E)-docos-13-enamide | PubChem |

| InChI | InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+ | PubChem |

| InChIKey | UAUDZVJPLUQNMU-MDZDMXLPSA-N | PubChem |

This data is computationally generated and sourced from PubChem. nih.gov

Molecular modeling software is another critical in-silico tool. For instance, in a study of (Z)-13-docosenamide, ChemBio Office software was used to generate and optimize the 3D structure of the ligand for molecular docking studies. nih.gov The structural integrity and parameters were further verified using the DrugBank database. nih.gov Such energy minimization is crucial to obtain a stable conformation for predicting interactions with biological targets.

Furthermore, in-silico methods are employed to predict the pharmacokinetic and physicochemical properties of molecules. The QikProp module of the Schrödinger Suite, for example, can be used to evaluate ADME (Absorption, Distribution, Metabolism, and Excretion) properties and assess the "drug-likeness" of a compound based on criteria like Lipinski's rule of five. mdpi.com These computational predictions help to prioritize compounds for further experimental investigation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-13-Docosenamide |

| Erucamide |

| Acetone (B3395972) |

| Polypropylene |

| Klebsiella pneumoniae |

Molecular and Cellular Mechanistic Research of Trans 13 Docosenamide and Its Isomers

Research on Cell-Based Bioactivity and Anti-Proliferative Mechanisms

The anti-proliferative effects of trans-13-docosenamide and its isomers have been investigated through a variety of cell-based assays, revealing their potential to modulate cell viability, cell cycle progression, and key signaling pathways.

In Vitro Assays for Cell Viability and Proliferation (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazolyl)-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. bmgrp.comnih.gov This assay relies on the metabolic activity of living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. bmgrp.com The amount of formazan produced is proportional to the number of viable cells.

Research has utilized the MTT assay to evaluate the cytotoxic effects of fatty acid amides, including isomers of 13-docosenamide, on various cell lines. For instance, a study investigating the effects of several fatty acid amides on Neuro 2A cells found that erucamide (B86657) (the cis-isomer) significantly reduced cell viability. researchgate.net Another study demonstrated that (Z)-13-docosenamide, isolated from Penicillium chrysogenum, inhibited the viability and proliferation of hepatocellular carcinoma (HepG2) cells in vitro, with a reported IC50 value of 23.8 ± 0.8 μg/mL. nih.govfrontiersin.orgnih.gov The inhibitory activity of (Z)-13-docosenamide was also tested on normal mouse liver (BNL) and human lung fibroblast (WI-38) cell lines. nih.gov

The table below summarizes the cytotoxic effects of (Z)-13-docosenamide on different cell lines as determined by the MTT assay.

| Cell Line | Compound | Effect | IC50 Value |

| Hepatocellular Carcinoma (HepG2) | (Z)-13-docosenamide | Inhibited cell viability and proliferation | 23.8 ± 0.8 μg/mL |

| Mouse Liver Normal Cells (BNL) | (Z)-13-docosenamide | Exhibited inhibitory activity | Not specified |

| Human Lung Fibroblast Normal Cells (WI-38) | (Z)-13-docosenamide | Exhibited inhibitory activity | Not specified |

Investigation of Cell Cycle Modulation in Research Models

Studies suggest that docosenamide can impede the multiplication and division of cancer cells by halting the cell cycle at specific checkpoints. nih.gov Research on the methanol (B129727) extract of Litsea glutinosa, which contains (Z)-13-Docosenamide, indicated an upregulation of the p53 gene and subsequent increase in the pro-apoptotic Bax gene expression in EAC cells. nih.gov This suggests a potential mechanism for cell cycle arrest and induction of apoptosis. In a study on HeLa cells, it was found that the extract caused cell cycle arrest through a p53-mediated pathway. nih.gov Furthermore, research on Symbiodiniaceae, a type of microalgae, showed that temperature stress led to an increase in oxidized lipids and a reduction in ether-linked phospholipids, which can be associated with cell cycle arrest and necrosis. frontiersin.org

Signaling Pathway Alterations Leading to Cellular Responses

This compound and its isomers can influence various signaling pathways, leading to diverse cellular responses. Fatty acid amides, as a class of compounds, are known to modulate physiological functions through receptor-mediated actions. researchgate.net For instance, erucamide has been shown to target microglia and regulate the angiogenic microenvironment by upregulating angiogenic cytokines like vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF). This neurotrophic activity is crucial for maintaining retinal structure and function.

The interaction of fatty acid amides with cellular membranes can alter membrane fluidity and permeability, which in turn affects cellular signaling. Some fatty acid amides have been shown to modulate receptor activities, including those involved in neurological pathways. nih.gov For example, oleamide (B13806), another fatty acid amide, modulates multiple 5-hydroxytryptamine (5-HT) receptor subtypes. nih.gov While the specific receptor interactions of this compound are not fully elucidated, its structural similarity to other bioactive fatty acid amides suggests it may act through similar mechanisms.

Research on Angiogenesis Modulation in Model Systems

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Erucamide (cis-13-docosenamide) has been identified as a significant angiogenic factor. nih.govmedchemexpress.comnih.govmedchemexpress.comamericanchemicalsuppliers.com It was discovered to be the primary angiogenic lipid in bovine mesentery, as demonstrated by the chorioallantoic membrane (CAM) assay. nih.gov The angiogenic activity of this naturally occurring lipid has also been confirmed in rat corneal micropocket and mouse dorsal air-sac assays. nih.gov

Research indicates that erucamide's mechanism of action in promoting angiogenesis does not involve the direct proliferation of endothelial cells or inflammatory effects. nih.gov Instead, it appears to modulate the angiogenic microenvironment in a paracrine fashion. arvojournals.org For example, in the retina, erucamide targets microglia, leading to the upregulation of angiogenic cytokines such as VEGF, PDGF, and FGF. arvojournals.org This suggests an indirect mechanism of action where erucamide stimulates other cells to release factors that promote blood vessel growth. Furthermore, studies have shown that ethyl iso-allocholate can reduce tumor growth, liver metastasis, and angiogenesis. medpresspublications.com

DNA Integrity and Repair Pathway Studies in Cellular Models

Research indicates that docosenamide may exert its anticancer effects by damaging the DNA of cancer cells, which can lead to senescence or cell death. nih.gov Studies have shown that some fatty acid amides can cause DNA fragmentation. For example, one study revealed that a specific fatty acid amide significantly decreased oxidative stress and the percentage of DNA fragmentation. researchgate.net Conversely, other research has pointed to the harmful effects of certain industrial chemicals, like dichloromethane, which can cause DNA damage. nih.gov In the context of Caenorhabditis elegans, exposure to self-DNA resulted in germline DNA damage. mdpi.com

Antimicrobial and Antifungal Research Mechanisms

This compound and its isomers have demonstrated notable antimicrobial and antifungal properties in various studies. The cis-isomer, erucamide, has been shown to possess antimicrobial activity against Gram-positive bacteria. biosynth.com

A study on (Z)-13-docosenamide purified from Penicillium chrysogenum reported significant antimicrobial activity. nih.govfrontiersin.orgnih.gov The minimum inhibitory concentration (MIC) was found to be approximately 10 μg/mL for pathogenic bacteria such as Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.govfrontiersin.orgnih.gov The same compound exhibited antifungal activity against Penicillium aurantiogriseum and Aspergillus fumigatus with an MIC of 20 μg/mL. nih.govfrontiersin.orgnih.gov

Another study investigating bioactive compounds from Bacillus megaterium L2 found that erucamide had moderate antibacterial activity with an MIC of 500 μg/mL against Agrobacterium tumefaciens T-37, Erwinia carotovora EC-1, and Ralstonia solanacearum RS-2. researchgate.netnih.gov

The proposed mechanism for the antimicrobial action of fatty acid amides involves their interaction with bacterial cell membranes, leading to increased permeability. nih.gov Furthermore, recent research has uncovered that erucamide can inhibit the virulence of plant pathogenic bacteria by disrupting the assembly of their type III secretion system (T3SS), a key mechanism for injecting virulence factors into host cells. acs.org This "disarming" approach reduces the pathogen's ability to cause disease without directly killing the bacteria, which may lower the risk of developing antibiotic resistance.

The table below summarizes the antimicrobial and antifungal activity of (Z)-13-docosenamide.

| Organism | Compound | Activity | MIC |

| Bacillus subtilis | (Z)-13-docosenamide | Antimicrobial | ~10 μg/mL |

| Staphylococcus aureus | (Z)-13-docosenamide | Antimicrobial | ~10 μg/mL |

| Klebsiella pneumoniae | (Z)-13-docosenamide | Antimicrobial | ~10 μg/mL |

| Escherichia coli | (Z)-13-docosenamide | Antimicrobial | ~10 μg/mL |

| Penicillium aurantiogriseum | (Z)-13-docosenamide | Antifungal | ~20 μg/mL |

| Aspergillus fumigatus | (Z)-13-docosenamide | Antifungal | ~20 μg/mL |

| Agrobacterium tumefaciens T-37 | Erucamide | Antibacterial | 500 μg/mL |

| Erwinia carotovora EC-1 | Erucamide | Antibacterial | 500 μg/mL |

| Ralstonia solanacearum RS-2 | Erucamide | Antibacterial | 500 μg/mL |

Bacterial and Fungal Growth Inhibition Studies (e.g., MIC Determination)

(Z)-13-Docosenamide, an isomer of this compound, has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. japsonline.comnih.gov Studies have quantified this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

In one study, (Z)-13-docosenamide purified from the fungus Penicillium chrysogenum showed potent activity, with an MIC value of approximately 10 μg/mL against several pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. nih.govfrontiersin.orgnih.gov The same compound exhibited an MIC of 20 μg/mL against the fungi Penicillium aurantiogriseum and Aspergillus fumigatus. nih.govnih.govresearchgate.net Another study involving erucamide isolated from Bacillus megaterium reported moderate antibacterial activity against plant pathogens, with an MIC of 500 μg/mL.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for (Z)-13-Docosenamide against various microorganisms as reported in the literature.

| Microorganism | Type | Reported MIC (μg/mL) | Source |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive Bacteria | ~10 | nih.gov |

| Staphylococcus aureus | Gram-Positive Bacteria | ~10 | nih.gov |

| Klebsiella pneumoniae | Gram-Negative Bacteria | ~10 | nih.gov |

| Escherichia coli | Gram-Negative Bacteria | ~10 | nih.gov |

| Penicillium aurantiogriseum | Fungus | 20 | nih.govresearchgate.net |

| Aspergillus fumigatus | Fungus | 20 | nih.govresearchgate.net |

Investigations into Membrane Permeability Alterations in Microbial Cells

The mechanism of antimicrobial action for (Z)-13-Docosenamide appears to involve the disruption of microbial cell membranes. It is suggested that the compound's long fatty acid chain is crucial for its biological activity, likely by increasing the permeability of bacterial cells. nih.govfrontiersin.org

Research on Bacillus megaterium demonstrated that conditions promoting higher erucamide production also led to a significant increase in the electrical conductivity of the bacterial solution, as well as leakage of intracellular materials like nucleic acids and proteins. mdpi.comresearchgate.net These findings indicate that the compound alters the permeability and selectivity of the cell membrane. mdpi.comresearchgate.net This alteration, however, does not appear to cause immediate cell death, suggesting a mechanism that compromises the membrane without causing complete lysis. mdpi.comresearchgate.net Further research identified that erucamide binds to the HrcC protein, a key component of the Type III Secretion System (T3SS) in many Gram-negative bacteria, which blocks the assembly of this critical virulence structure located in the bacterial envelope. acs.orgresearchgate.net

Ultrastructural Impact on Microorganisms via Microscopy (e.g., TEM)

The effects of (Z)-13-Docosenamide on the physical structure of microorganisms have been visualized using advanced microscopy techniques. Transmission Electron Microscopy (TEM) has been employed to observe the ultrastructural changes in microbes treated with the compound. frontiersin.org For instance, studies were designed to use TEM to see the effects of (Z)-13-docosenamide on the internal structure of Klebsiella pneumoniae. frontiersin.org

Observations using Scanning Electron Microscopy (SEM) have also provided insight into the compound's impact. After treatment with erucamide, cells of the bacterium Ralstonia pseudosolanacearum showed severe morphological deformation. nih.gov The bacterial cells appeared flattened and wrinkled compared to untreated cells, which remained intact and full-bodied. nih.gov These microscopic examinations provide direct visual evidence of the damage inflicted upon the bacterial cell envelope.

Antioxidant and Oxidative Stress Research

(Z)-13-Docosenamide has been identified as a compound with significant antioxidant properties in various research contexts. nih.govresearchgate.netresearchgate.net Its ability to modulate oxidative stress is a key area of its bioactivity.

Modulation of Reactive Oxygen Species (ROS) Levels in Research Systems

(Z)-13-Docosenamide has been shown to influence the levels of Reactive Oxygen Species (ROS), which are highly reactive chemicals that can cause cellular damage. researchgate.net In one study, erucamide was found to induce a burst of ROS in the bacterium Ralstonia pseudosolanacearum, leading to oxidative damage. mdpi.com Conversely, in other systems, it is suggested that the compound may protect cells from oxidative stress by scavenging free radicals. researchgate.net Research on human cancer cells (HEPG-2) has shown that treatment with (Z)-13-docosenamide leads to an accumulation of ROS, which in turn contributes to cell death through mechanisms like protein oxidation. nih.gov This suggests the compound can exert its effects by intentionally producing ROS in specific cellular environments. nih.gov

Enzymatic Antioxidant System Regulation (e.g., SOD, CAT)

The compound's influence extends to the regulation of key enzymatic antioxidants that protect cells from ROS damage, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov These enzymes are part of the cell's primary defense against oxidative stress. A study focusing on the effects of (Z)-13-docosenamide on HEPG-2 cells specifically highlighted its impact on these oxidative stress indicators. nih.gov The research found that treatment with (Z)-13-docosenamide resulted in a reduction in the level of CAT, an enzyme that breaks down hydrogen peroxide. nih.gov This reduction in CAT activity contributes to the buildup of ROS, which is linked to the compound's observed cytotoxic effects. nih.gov

Glutathione (B108866) (GSH) Status and Lipid Peroxidation Studies

(Z)-13-Docosenamide also affects non-enzymatic antioxidant systems and markers of oxidative damage, such as glutathione (GSH) and lipid peroxidation. nih.gov GSH is a critical antioxidant that protects cells, and its levels can be indicative of oxidative stress. nih.gov Malondialdehyde (MDA) is a common marker used to measure lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. nih.gov Research has identified GSH and MDA as indicators of oxidative stress that are impacted by (Z)-13-docosenamide. nih.gov Another study noted that lupin flour, which contains 13-docosenamide, exhibited an increased ability to inhibit lipid peroxidation after processing. mdpi.com

Anti-inflammatory and Immunomodulatory Research Pathways

Research has shown that various fatty acid amides, including isomers and related compounds of this compound, possess anti-inflammatory and immunomodulatory properties. These effects are often mediated through the regulation of key inflammatory pathways and cellular responses.

N-acylethanolamines (NAEs), a class of lipid mediators, demonstrate significant anti-inflammatory effects. mdpi.comnih.gov For instance, N-palmitoylethanolamide (PEA) and N-oleoylethanolamine (OEA) exert their anti-inflammatory actions through receptors like peroxisome proliferator-activated receptor α (PPARα). mdpi.com N-arachidonoylethanolamine (anandamide) also exhibits anti-inflammatory effects as an endocannabinoid. mdpi.com Studies on models of testicular inflammation have shown that the production of NAEs, particularly PEA and anandamide (B1667382), can attenuate the expression of inflammatory genes such as Il6, Tnf, and Nos2. mdpi.com

Erucamide, the cis-isomer of this compound, has been identified as having immunomodulatory potential. science-line.com It has been shown to affect cytokine release and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell models. science-line.com Furthermore, dietary supplements containing N-acylethanolamines have been found to reduce lipopolysaccharide (LPS)-induced inflammation by inhibiting the activity of pro-inflammatory cells and the production of cytokines like TNF, IL1β, and IL6. nih.govnih.govresearchgate.net This suggests a complex effect on both central and peripheral immune systems. nih.gov

The anti-inflammatory mechanism can also involve the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which deactivates anti-inflammatory compounds such as PEA. plos.org Inhibiting NAAA leads to increased intracellular levels of PEA, which in turn reduces the expression of inflammatory markers like iNOS and IL-6 in macrophage models. plos.org

In plant pathology, erucamide acts as an anti-virulence compound by targeting the type III secretion system (T3SS) of bacterial pathogens. acs.orgnih.gov It binds to the HrcC protein, which is a key component of the T3SS injectisome, thereby disarming the pathogen without killing it. acs.orgnih.govresearchgate.net This mechanism suggests a sophisticated plant defense strategy. acs.org

Table 1: Summary of Anti-inflammatory and Immunomodulatory Research Findings

| Compound/Class | Research Model | Observed Effect | Mechanism of Action |

|---|---|---|---|

| N-Acylethanolamines (NAEs) | Various, including inflammation and ischemia models | Anti-inflammatory. mdpi.com | Activation of receptors like PPARα. mdpi.com |

| Erucamide (cis-isomer) | Cell models, Plant-pathogen interactions | Immunomodulatory; increased cytokine release. science-line.com Anti-virulence. acs.org | Modulation of iNOS and COX-2 expression. science-line.com Inhibition of bacterial Type III Secretion System (T3SS). acs.orgnih.gov |

| NAE Dietary Supplement | LPS-induced inflammation models (in vitro and in vivo) | Reduced inflammation, inhibited pro-inflammatory cytokine production (TNF, IL1β, IL6). nih.govnih.gov | Inhibition of Iba-1 and CD68-positive cell activity, enhancement of CD-163-positive cells. nih.gov |

| NAAA Inhibitors | Mouse macrophage models (RAW264.7) | Reduced mRNA expression of iNOS and IL-6. plos.org | Increased intracellular levels of anti-inflammatory N-palmitoylethanolamide (PEA). plos.org |

Neurobiological and Behavioral Research Mechanisms

The neurobiological and behavioral effects of this compound and its isomers have been a subject of significant research, particularly focusing on their impact on mobility, awareness, and interaction with key neurotransmitter systems.

Erucamide (cis-13-docosenamide) was first identified in the cerebrospinal fluid of sleep-deprived cats and has been shown to induce sleep-like effects in animals. bionity.comcaymanchem.comcaymanchem.com Studies in rats have demonstrated that 13-docosenamide can cause reduced mobility and slightly lessened awareness. caymanchem.comchemicalbook.comresearchgate.netresearchgate.net In contrast, a related fatty acid amide, oleamide, is known to induce physiological sleep. bionity.comcaymanchem.com

The structural similarity of fatty acid amides like erucamide and oleamide to the endogenous cannabinoid anandamide has led to extensive research into their interaction with the cannabinoid system. bionity.comresearchgate.net The ability of oleamide to bind to the cannabinoid CB1 receptor has been a subject of some debate in the scientific community. bionity.comresearchgate.net

Several studies have provided evidence that oleamide can act as an agonist at the CB1 receptor. researchgate.netcapes.gov.brnih.gov It has been shown to competitively inhibit the binding of known cannabinoid ligands to rat brain membranes and to activate the receptor, leading to downstream signaling events like the inhibition of cyclic AMP production. nih.govnih.gov However, other reports have indicated that oleamide has negligible or no direct effects on the CB1 receptor. researchgate.netnih.gov An alternative hypothesis is the "entourage effect," where oleamide may potentiate the effects of endocannabinoids like anandamide by inhibiting the enzyme that breaks them down, fatty acid amide hydrolase (FAAH). researchgate.netnih.gov

Beyond the cannabinoid system, research suggests that oleamide's effects may be due to interactions with multiple neurotransmitter systems, including serotonin (B10506) (5-HT) and GABA-A receptors. bionity.comresearchgate.netnih.gov Similarly, anandamide itself is known to interact with other targets, such as vanilloid receptors, which adds to the complexity of dissecting the precise mechanisms of these lipid mediators. nih.gov

Several studies have identified erucamide, the cis-isomer of this compound, as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. chemicalbook.comsmolecule.comnih.govassignmentexperts.co.uk This inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govmdpi.comresearchgate.net

Research involving the isolation of compounds from radish leaves identified erucamide as a potent acetylcholinesterase inhibitor. nih.govresearchgate.net In subsequent animal studies, mice pretreated with erucamide showed significant attenuation of learning and memory deficits induced by the neurotoxin trimethyltin. nih.gov These findings, assessed through Y-maze and passive avoidance tests, suggest that erucamide's modulation of cholinergic functions may have preventive effects against memory impairment. nih.gov The potential for erucamide to be neuroprotective is also supported by its ability to be converted into neuronic acid, a key component of myelin sheaths. mdpi.com

Table 2: Summary of Neurobiological and Behavioral Research Findings

| Research Area | Compound(s) | Animal Model | Key Findings |

|---|---|---|---|

| Mobility & Awareness | Erucamide (cis-13-Docosenamide) | Rats, Mice | Causes reduced mobility and awareness. caymanchem.comchemicalbook.comresearchgate.net Exhibits antidepressant and anxiolytic-like effects without significant changes in overall locomotion. researchgate.netnih.gov |

| Neurotransmitter Systems | Oleamide, Anandamide | Rat brain membranes | Oleamide shows controversial binding and agonist activity at the CB1 cannabinoid receptor. bionity.comresearchgate.netcapes.gov.brnih.gov May act via an "entourage effect" by inhibiting FAAH. researchgate.netnih.gov |

| Acetylcholinesterase Inhibition | Erucamide (cis-13-Docosenamide) | Mice | Identified as a potent AChE inhibitor. nih.govassignmentexperts.co.ukresearchgate.net Attenuated trimethyltin-induced learning and memory deficits. nih.gov |

Interaction with Neurotransmitter Systems or Receptors (e.g., Cannabinoid, Vanilloid)

Regulation of Secretory Systems Research

Research into fatty acid amides has also explored their role in regulating secretory systems, including the modulation of fluid and ion transport.

Erucamide has been investigated for its effects on fluid secretion in the gut. google.com In a rat intestinal model where diarrhea was induced by cholera toxin, erucamide demonstrated an ability to inhibit the resulting hypersecretion of fluid. google.com The production of cerebrospinal fluid (CSF) is another secretory process that has been studied in relation to these compounds. google.com The formation of CSF is largely dependent on the active transport of sodium ions from the blood into the brain ventricles, with water following osmotically. google.com Research has suggested that erucamide and its analogues could modulate CSF production by influencing this ion transport. google.com It has also been noted more broadly that erucamide may play a role in modulating water balance in visceral organs. researchgate.net

Impact on Hypersecretion in Animal Intestine Models

Research into the effects of fatty acid amides has uncovered potential roles in regulating intestinal fluid balance. The cis-isomer of this compound, known as erucamide ((Z)-13-docosenamide), has been investigated for its effects on intestinal hypersecretion, a primary characteristic of diarrhea. In a rat intestine model designed to mimic diarrhea, erucamide demonstrated an ability to inhibit hypersecretion. google.com This model induces intestinal fluid secretion using cholera toxin. google.com

To understand the specific structural features responsible for this biological activity, other related fatty acid amides and fatty acids were also tested. The corresponding fatty acid, erucic acid (cis-13-docosenoic acid), did not show any significant antisecretory effect in the same model. google.com Another fatty acid, arachidonic acid, displayed less than 20% of the activity observed with erucamide. google.com These findings suggest that the amide group and the specific configuration of the double bond are crucial for the observed biological properties related to inhibiting intestinal hypersecretion. google.com The strong antisecretory effect of erucamide in this rat model, which uses enterotoxins relevant to human conditions, highlights its potential as a modulator of intestinal fluid transport. google.com

Metabolomic Profiling and Pathway Research

Metabolomic studies have increasingly identified this compound and its isomers as significant molecules in various physiological and pathological states. This research provides insights into the metabolic pathways that are influenced by or associated with the presence of these compounds.

Alterations in Lipid Metabolism Pathways (e.g., Linoleic Acid Metabolism)

This compound has been frequently associated with disturbances in lipid metabolism across different research contexts. In a study on psoriasis vulgaris, patients were found to have significantly higher plasma levels of this compound compared to healthy controls, pointing towards disrupted lipid metabolism as part of the disease's pathogenesis. nih.govebi.ac.ukmednexus.org Similarly, research on Parkinson's disease identified 13-docosenamide as one of several abnormally regulated metabolites. mdpi.com The metabolic pathways implicated in this study were linked to linoleic acid metabolism and glycerolipid metabolism. mdpi.com The presence of 13-docosenamide has also been noted in a mouse model of benign prostatic hyperplasia, where its detection suggested a close relationship between the condition and abnormalities in lipid metabolism. mdpi.com Further studies have shown that linoleic acid metabolites are upregulated in psoriatic skin, reinforcing the connection between fatty acid metabolism and this condition. mednexus.org

Amino Acid Metabolism Derangements

Alongside lipid metabolism, the presence of this compound has been linked to changes in amino acid metabolism. In studies of psoriasis vulgaris, patients exhibited significantly higher plasma levels of several amino acids, including threonine, leucine, phenylalanine, and tryptophan, in conjunction with elevated this compound. nih.govebi.ac.ukmednexus.org This co-occurrence suggests that the disrupted amino acid metabolism seen in psoriasis patients may be interconnected with the pathways involving fatty acid amides. nih.govebi.ac.uk Research on Parkinson's disease also points to a connection, as abnormal changes in plasma metabolites, including 13-docosenamide, were primarily related to amino acid metabolism. mdpi.com

Other Metabolic Pathways (e.g., TCA Cycle, Mitochondrial Function)

The influence of 13-docosenamide extends to fundamental energy metabolism pathways. In metabolomic research on Parkinson's disease, the presence of 13-docosenamide was part of a metabolic signature that included alterations in the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain function. mdpi.com Specifically, aconitic acid, a TCA cycle intermediate, was identified as a key altered metabolite alongside 13-docosenamide. mdpi.com Another study investigating sepsis-induced acute kidney injury also found a correlation between blood metabolites, including 13-docosenamide, and the citrate (B86180) cycle (TCA cycle). frontiersin.org This research highlighted a link between the lysine (B10760008) degradation pathway and the TCA cycle, suggesting a complex interplay of metabolic systems in disease states. frontiersin.org

Identification as a Biomarker in Metabolic Research Studies

Due to its altered levels in various pathological conditions, this compound and its isomers have been identified as potential biomarkers in several metabolic research studies. Its utility as a biomarker stems from its detectability in biofluids like plasma and its significant association with specific diseases.

In research on Parkinson's disease, a panel of six metabolites, including 13-docosenamide, was able to distinguish patients from control subjects with high accuracy. mdpi.com Similarly, in studies of psoriasis vulgaris, this compound was one of 22 differential metabolites identified in patient plasma, suggesting its potential as a biomarker for diagnosis and for understanding the disease's pathogenesis. nih.govebi.ac.ukscholaris.ca In a mouse model of benign prostatic hyperplasia, 13-docosenamide was discovered as one of three potential biomarkers that could distinguish between study groups. mdpi.com Furthermore, in the context of bacterial endophthalmitis, a severe eye infection, levels of 13-docosenamide in ocular fluid were found to decrease with increasing severity of the condition, indicating its potential for risk stratification. arvojournals.org

Table 1: this compound and its Isomers as Potential Biomarkers

| Disease/Condition | Sample Type | Finding | Associated Metabolic Pathways | Reference(s) |

|---|---|---|---|---|

| Parkinson's Disease | Plasma | Identified as part of a 6-metabolite panel discriminating patients from controls. | Linoleic acid metabolism, Mitochondrial electron transport chain, Amino acid metabolism, TCA cycle. | mdpi.com |

| Psoriasis Vulgaris | Plasma | Significantly higher levels in patients compared to healthy controls. | Lipid metabolism, Amino acid metabolism. | nih.govebi.ac.ukmednexus.orgscholaris.ca |

| Benign Prostatic Hyperplasia | Serum (Mouse Model) | Identified as one of three potential biomarkers distinguishing study groups. | Lipid metabolism. | mdpi.com |

| Bacterial Endophthalmitis | Ocular Fluid | Levels decreased with increasing severity of the infection. | Lipid metabolism. | arvojournals.org |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Z)-13-docosenamide (Erucamide) |

| Erucic acid (cis-13-docosenoic acid) |

| Arachidonic acid |

| Linoleic acid |

| Threonine |

| Leucine |

| Phenylalanine |

| Tryptophan |

| Aconitic acid |

Structure Activity Relationship Sar Studies and Molecular Modeling

Systematic Investigation of Chemical Features for Biological Potency

The amide group (–CONH₂) is a critical feature for the biological properties of many fatty acid amides. google.com This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. Research on related fatty acid amides, such as oleamide (B13806), has shown that the terminal carbonyl group needs to be polarized and capable of accepting a hydrogen bond for activity, though not necessarily donating one. pnas.org While esters of oleic acid were found to be inactive, oleyl aldehyde showed surprising effectiveness, indicating the importance of the carbonyl group's electronic properties. pnas.org Modifications to the amide nitrogen, such as in secondary and tertiary amides, can still permit activity, though often with reduced potency compared to the primary amide. pnas.org This suggests that the primary amide functionality, as seen in trans-13-Docosenamide, is a key determinant of its interaction with biological systems. The amide group's ability to form intermolecular hydrogen bonds can also influence physical properties like solubility. nih.gov

The geometry and location of the double bond within the long alkyl chain are crucial for biological potency. For many biologically active fatty acid amides, a cis configuration is preferred. For instance, studies on oleamide (cis-9-octadecenamide) demonstrated that its trans isomer was inactive at the concentrations tested for inhibition of gap junction communication. pnas.org Similarly, the sleep-inducing properties of oleamide are structurally specific. gerli.com The cis-isomer of 13-docosenamide, also known as erucamide (B86657), is highlighted for its biological properties, with the cis-double bond being a key chemical feature. google.com

However, angiogenic activity has been demonstrated for the primary amide of trans-13-docosenoic acid, indicating that the trans configuration can also confer specific biological functions. gerli.com

The position of the double bond is also a well-defined determinant of potency. In studies of oleamide analogs, a Δ9 cis double bond was found to be optimal for gap junction inhibition. pnas.org Moving the double bond can significantly alter activity. While direct comparative studies on the positional isomers of this compound are limited, research on other polyunsaturated fatty acids (PUFAs) shows that having the first double bond closer to the hydrophilic head group increases the apparent affinity for protein targets like the IKs potassium channel. nih.gov This suggests that the placement of the double bond at the 13th carbon in this compound is a specific structural requirement for its particular biological role.

The length of the hydrophobic alkyl chain significantly influences the biological activity of fatty acid amides. For inhibition of gap junction communication by oleamide and related compounds, a chain length of 16–24 carbons is required, with 16–18 carbons appearing optimal. pnas.org Lengthening the chain beyond this optimum can slightly diminish inhibitory effectiveness. pnas.org In other studies, an increase in the hydrophobicity of aryl alkyl disulfides through longer alkyl chains (from C8 to C12) led to increased binding strength with bovine serum albumin, although a "cut-off effect" was observed beyond C12. nih.gov For fatty alkanolamides, a longer saturated alkyl chain was found to be advantageous for cytotoxic activity. ekb.eg The C22 chain of docosenamide places it within the active range for many biological effects observed in long-chain fatty acid amides. pnas.org

Table 1: Influence of Chemical Features on Biological Activity of Related Fatty Acid Amides

| Structural Feature | Observation | Implication for Potency | Reference |

|---|---|---|---|

| Amide Functionality | Primary amide is crucial; replacement with ester group leads to inactivity. | The polarized carbonyl group is essential for interaction, likely via hydrogen bonding. | pnas.org |

| Double Bond Configuration (cis vs. trans) | The cis isomer (oleamide) is active in gap junction inhibition, while the trans isomer is not. | The specific 3D shape conferred by the double bond geometry is critical for fitting into the target's binding site. | pnas.org |

| Double Bond Position | A Δ9 double bond is optimal for oleamide's activity; its position has a well-defined effect. | The location of the kink in the alkyl chain determines the overall molecular shape and interaction points. | pnas.org |

| Alkyl Chain Length | Activity is maintained for chain lengths between 16-24 carbons, with a slight decrease in potency for longer chains. | The long hydrophobic chain is necessary for interactions with lipid membranes or hydrophobic pockets of proteins. | pnas.org |

Role of Double Bond Configuration (cis vs. trans) and Position

Computational and In Silico Molecular Docking Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to forecast binding affinity and understand the nature of the interactions at a molecular level.

In silico molecular docking studies have been conducted to evaluate the binding interactions between 13-docosenamide and various protein targets. These studies calculate a "docking score," typically in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger predicted binding affinity.

For instance, in a study investigating its anti-inflammatory potential, the cis-isomer of 13-docosenamide was docked against several receptors, though it did not show interaction with nuclear factor kappa-B (NF-κB). mdpi.com However, in another study, the trans-isomer was found to interact with Toll-like receptor adaptor protein (TIRAP), forming hydrogen bonds. nih.gov